A Technical Guide to the Synthesis and Properties of Piperazine-1-carboxamide Hydrochloride
A Technical Guide to the Synthesis and Properties of Piperazine-1-carboxamide Hydrochloride
Abstract
Piperazine-1-carboxamide Hydrochloride is a pivotal chemical intermediate, widely utilized by researchers and drug development professionals. Its structure, featuring a reactive secondary amine within the piperazine ring and a stable carboxamide moiety, presents a versatile scaffold for building complex molecular architectures. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth examination of Piperazine-1-carboxamide Hydrochloride, covering its fundamental properties, robust synthesis protocols with mechanistic insights, analytical characterization methods, and critical safety considerations. The objective is to equip scientists with the necessary knowledge to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors.
Physicochemical Properties and Characterization
Piperazine-1-carboxamide Hydrochloride is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more convenient for storage and for use in aqueous reaction media.[2]
Key Properties
A summary of the essential physicochemical properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | piperazine-1-carboxamide;hydrochloride | [3] |
| CAS Number | 474711-89-2 | [3][4] |
| Molecular Formula | C₅H₁₂ClN₃O | [3][4] |
| Molecular Weight | 165.62 g/mol | [3][4] |
| Physical Form | Solid | |
| Parent Compound | 1-Piperazinecarboxamide (CID: 258192) | [3] |
| Storage | Room Temperature, Inert Atmosphere | [4] |
Analytical Characterization
Ensuring the purity and identity of Piperazine-1-carboxamide Hydrochloride is critical for its application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of the free base, 1-piperazinecarboxamide, in D₂O would be expected to show two distinct triplets for the methylene protons on the piperazine ring, reflecting their different chemical environments relative to the carboxamide group.[5] Upon protonation to form the hydrochloride salt, shifts in these signals would be observed.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For the free base, the protonated molecule [M+H]⁺ would have an m/z of approximately 130.1.[5]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. Since the piperazine core lacks a strong chromophore, direct UV detection can be challenging at low concentrations.[6] For trace analysis and impurity profiling, a derivatization strategy is often employed. A validated method involves reacting the amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection with a standard HPLC-UV system.[6][7]
Synthesis of Piperazine-1-carboxamide Hydrochloride
Synthetic Strategy and Mechanistic Rationale
The synthesis of Piperazine-1-carboxamide Hydrochloride presents a classic chemoselectivity challenge: the mono-functionalization of a symmetrical diamine. Uncontrolled reaction conditions can easily lead to the formation of the undesired 1,4-disubstituted byproduct.
There are two primary strategies to address this:
-
Protecting Group Strategy : One nitrogen of piperazine is protected with a group like tert-butyloxycarbonyl (Boc), the other nitrogen is functionalized, and the protecting group is subsequently removed.[8][9] While effective, this adds steps and can lower the overall yield.[10]
-
Direct Selective Functionalization : This approach leverages reaction conditions to favor mono-substitution. This can be achieved by using a mono-protonated form of piperazine to deactivate one nitrogen or by carefully controlling the stoichiometry of a less reactive carbamoylating agent.[9][10]
The protocol described here follows the direct functionalization route, which is more atom-economical. It involves the reaction of piperazine with an in situ generated isocyanic acid, followed by conversion to the hydrochloride salt. This method avoids protecting groups and offers a more streamlined process.
Experimental Protocol: Direct Carbamoylation
Objective: To synthesize Piperazine-1-carboxamide Hydrochloride via direct reaction of piperazine with potassium cyanate, followed by acidification.
Materials:
-
Piperazine (anhydrous)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Isopropanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution in isopropanol (e.g., 2 M)
Protocol:
Part A: Synthesis of 1-Piperazinecarboxamide (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a mixture of water and isopropanol. Cool the solution to 0-5 °C in an ice bath.
-
Generation of Isocyanic Acid: In a separate beaker, dissolve potassium cyanate (KOCN, 1.0-1.1 eq) in water. Slowly add this solution to the stirred piperazine solution.
-
Acidification: While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ, which then reacts with the nucleophilic piperazine. Maintain a slightly acidic pH.
-
Causality Note: Using a slight excess of piperazine or carefully controlling the stoichiometry of KOCN is crucial. The free piperazine is more nucleophilic than the product, 1-piperazinecarboxamide, which helps to minimize the formation of the di-substituted byproduct.[10]
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC-UV (after derivatization of an aliquot).
-
Work-up: Once the reaction is complete, basify the mixture with a strong base (e.g., 50% NaOH solution) to a pH > 12 to deprotonate the product and any remaining piperazine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Piperazinecarboxamide free base, often as a solid or viscous oil.
Part B: Formation of Piperazine-1-carboxamide Hydrochloride
-
Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent, such as isopropanol.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Causality Note: The formation of the hydrochloride salt serves two purposes: it purifies the compound, as the salt is often highly crystalline and less soluble than the free base in many organic solvents, and it provides a more stable, solid form for long-term storage.[2]
-
-
Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure Piperazine-1-carboxamide Hydrochloride.
Process Optimization and Side Reactions
The primary side reaction is the formation of the 1,4-dicarboxamide byproduct. This occurs when the mono-substituted product reacts with a second molecule of isocyanic acid.
Optimization Strategies:
-
Temperature Control: Running the reaction at low temperatures (0-5 °C) helps to control the reaction rate and improve selectivity.[2]
-
Slow Addition: Adding the acid or cyanate solution slowly ensures that the concentration of the highly reactive isocyanic acid remains low, favoring reaction with the more abundant and more nucleophilic piperazine starting material.[10]
-
Stoichiometry: Using piperazine as the limiting reagent is not advised. A slight excess of piperazine ensures the isocyanic acid is consumed before it can react with the less nucleophilic product.
Applications in Research and Drug Development
Piperazine-1-carboxamide Hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial building block. The presence of a secondary amine provides a reactive handle for extensive derivatization, making it a valuable starting point for generating chemical libraries for screening.[11]
The -NH group can readily undergo a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Arylation: Buchwald-Hartwig amination or SₙAr reactions with activated aryl halides.[12]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
This versatility allows for the systematic exploration of the chemical space around the piperazine core, a proven strategy in the development of neuropharmacological agents, kinase inhibitors, and other therapeutics.[1][11][12]
Safety, Handling, and Storage
Piperazine-1-carboxamide Hydrochloride is a hazardous chemical and must be handled with appropriate precautions.[3][13]
GHS Hazard Information
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral[3][13] |
| H315 | Causes skin irritation | Skin corrosion/irritation[3][13] |
| H319 | Causes serious eye irritation | Serious eye damage/irritation[3][13] |
| H335 | May cause respiratory irritation | STOT, single exposure[3][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Emergency eye wash fountains and safety showers should be readily available.[15]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][17] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as piperazine and its derivatives can be hygroscopic and may absorb carbon dioxide from the air.[18][19]
Conclusion
Piperazine-1-carboxamide Hydrochloride is a foundational building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions to ensure mono-substitution, is achievable through robust and scalable protocols. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is essential for its effective use. The strategic value of this compound lies in its pre-functionalized core, which provides a reliable and versatile entry point for the synthesis of diverse molecular libraries, accelerating the discovery and development of novel therapeutics.
References
-
PubChem. Piperazine-1-carboxamide Hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Piperazine. National Center for Biotechnology Information. [Link]
- Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
- Google Patents. US3281397A - Polyurethane-ureas containing urealinked piperazine compounds.
-
NJ Health. HAZARD SUMMARY - Piperazine. [Link]
-
Chemical Safety. chemical label piperazine-1-carboxamide hydrochloride. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]
-
Texas State University Digital Collections. Evaluation of a New Derivatizing Reagent, 1-(9-Anthracenylmethyl)Piperazine (MAP), Used for the Analysis of Isocyanates in Spray-Painting Operations. [Link]
-
PubMed Central. New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. [Link]
-
Wikipedia. Piperazine. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
Taylor & Francis Online. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]
-
PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- Google Patents. WO1997010222A1 - Method for preparing piperazines.
-
ResearchGate. a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC). [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. Piperidine amide and urea derivative. [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]
-
Pipzine Chemicals. Piperazine-1-carboximidamide. [Link]
-
MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride () for sale [vulcanchem.com]
- 3. Piperazine-1-carboxamide Hydrochloride | C5H12ClN3O | CID 2769700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Page loading... [guidechem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemical-label.com [chemical-label.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Piperazine - Wikipedia [en.wikipedia.org]
